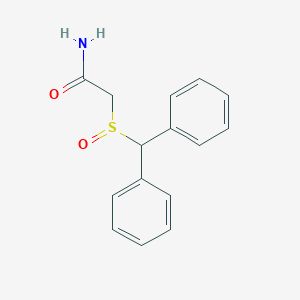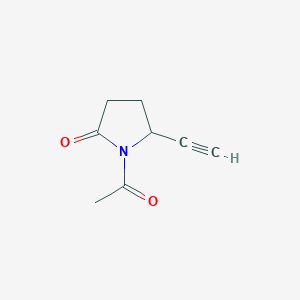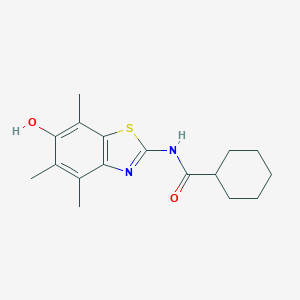
Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a chemical compound that has shown potential in various scientific research applications. It is commonly referred to as HMBT and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of HMBT is not fully understood, but it is believed to be related to its ability to act as a ligand for metal ions. HMBT can form stable complexes with metal ions, which can lead to changes in the redox properties of the metal ions. This can result in the generation of reactive oxygen species, which can have both beneficial and detrimental effects on cells.
Effets Biochimiques Et Physiologiques
HMBT has been shown to have both biochemical and physiological effects. In vitro studies have shown that HMBT can induce apoptosis in cancer cells. HMBT has also been shown to have antioxidant activity, which can protect cells from oxidative stress. In vivo studies have shown that HMBT can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HMBT in lab experiments include its ability to act as a versatile ligand for metal ions, its fluorescent properties, and its potential for use in the development of therapeutic agents. However, the limitations of using HMBT in lab experiments include its low solubility in water, which can limit its bioavailability, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research involving HMBT. One direction is the development of HMBT-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the synthesis of HMBT-based metal complexes for use as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of HMBT and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, HMBT is a chemical compound that has shown potential in various scientific research applications. It can be synthesized using different methods and has been used as a ligand in the synthesis of metal complexes for catalytic applications. HMBT has also been used in the development of fluorescent probes for the detection of reactive oxygen species and amyloid-beta aggregates. Its mechanism of action is related to its ability to act as a ligand for metal ions, and it has been shown to have both biochemical and physiological effects. While there are limitations to using HMBT in lab experiments, there are several future directions for research involving HMBT, including the development of HMBT-based therapeutic agents and fluorescent probes.
Méthodes De Synthèse
HMBT can be synthesized using various methods, including the reaction of 2-mercaptobenzothiazole with 6-hydroxy-4,5,7-trimethylcoumarin and cyclohexanecarboxylic acid. Another method involves the reaction of 2-mercaptobenzothiazole with 6-hydroxy-4,5,7-trimethylcoumarin and cyclohexanone in the presence of a base. The yield of HMBT can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
HMBT has been used in various scientific research applications, including the development of fluorescent probes for the detection of reactive oxygen species. It has also been used in the synthesis of metal complexes for catalytic applications. HMBT has been used as a ligand in the synthesis of copper(II) complexes that exhibit antitumor activity. Additionally, HMBT has been used in the synthesis of fluorescent probes for the detection of amyloid-beta aggregates, which are associated with Alzheimer's disease.
Propriétés
Numéro CAS |
120164-64-9 |
|---|---|
Nom du produit |
Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Formule moléculaire |
C17H22N2O2S |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C17H22N2O2S/c1-9-10(2)14(20)11(3)15-13(9)18-17(22-15)19-16(21)12-7-5-4-6-8-12/h12,20H,4-8H2,1-3H3,(H,18,19,21) |
Clé InChI |
UGTLFRRPQFSORT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3CCCCC3)C)O)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3CCCCC3)C)O)C |
Synonymes |
Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



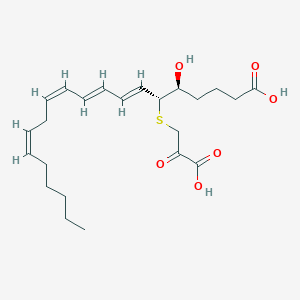
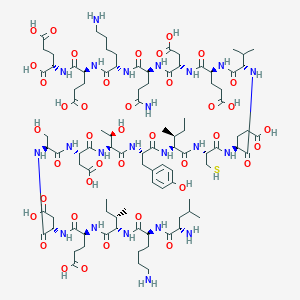
![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)
![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)
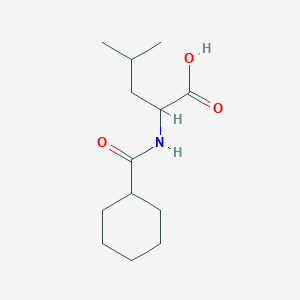
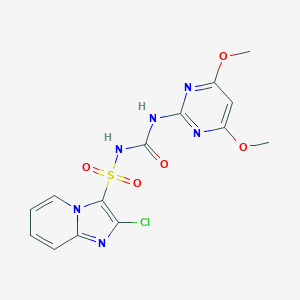
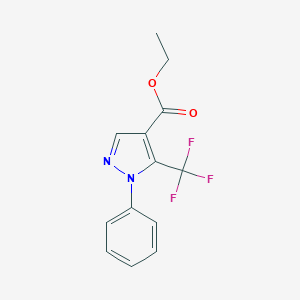
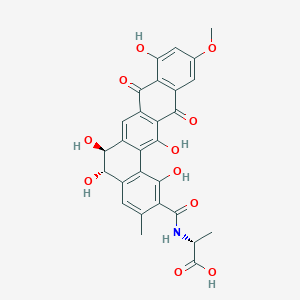
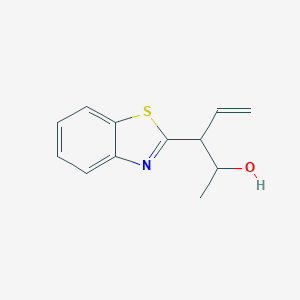
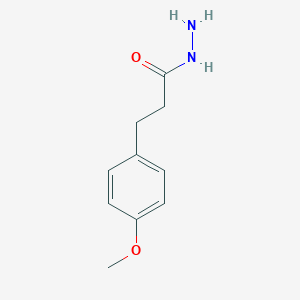
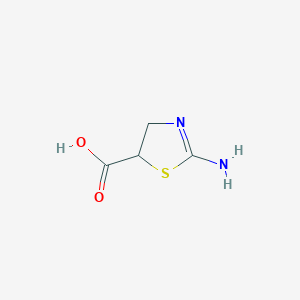
![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)
